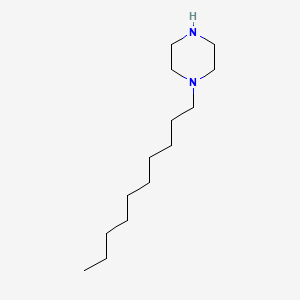

1-Decylpiperazine

Description

Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Related Fields

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, holds a significant and versatile position in the realm of medicinal chemistry. ontosight.aithieme-connect.com This heterocyclic nucleus is a common feature in a vast array of pharmacologically active compounds due to its unique structural and physicochemical properties. nih.govthieme-connect.com The flexible core of the piperazine ring allows for the design and synthesis of novel bioactive molecules with diverse therapeutic applications. nih.govingentaconnect.com

Piperazine derivatives have been extensively investigated and are integral components of drugs targeting a wide spectrum of diseases. Their biological roles are varied and include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents. nih.govingentaconnect.com The ability of the piperazine moiety to interact with various biological targets, often by influencing the pharmacokinetic properties of a molecule, has made it a privileged structure in drug discovery. mdpi.com Researchers are continually exploring new piperazine-based molecules to develop candidates with enhanced efficacy and reduced toxicity. thieme-connect.com

Contextualizing 1-Decylpiperazine within Piperazine Chemistry

This compound, as its name suggests, is a derivative of piperazine characterized by the attachment of a ten-carbon alkyl chain (a decyl group) to one of the nitrogen atoms of the piperazine ring. This structural feature, specifically the long alkyl chain, imparts a significant degree of lipophilicity to the molecule. The presence of the decyl group can influence how the compound interacts with biological systems, a key consideration in the design of new therapeutic agents.

The synthesis of this compound has been documented in scientific literature, often as a starting material or intermediate in the creation of more complex molecules. For instance, it has been used in the preparation of piperazinyl-ureido sulfamates, which have been investigated as potential steroid sulfatase (STS) inhibitors. unica.it It has also been a component in the synthesis of saturated heterocyclic carboxamide derivatives with potential therapeutic applications. google.comgoogle.com Furthermore, this compound has been studied in the context of antifungal research, where it was tested for its activity against various fungal strains. researchgate.net These examples highlight the role of this compound as a building block in the exploration of new pharmacologically active compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30N2 | echemi.com |

| Molecular Weight | 226.4 g/mol | echemi.com |

| CAS Number | 63207-03-4 | echemi.comchem-space.com |

| Physical State | Liquid | chem-space.com |

| Boiling Point | 96 °C | echemi.com |

| Flash Point | 90.8 °C | echemi.com |

| Density | 0.86 g/cm³ | echemi.com |

| Refractive Index | 1.457 | echemi.com |

| LogP | 3.65 | chem-space.com |

| Polar Surface Area | 15.3 Ų | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | chem-space.com |

| Hydrogen Bond Donor Count | 1 | chem-space.com |

| Rotatable Bond Count | 9 | chem-space.com |

Detailed Research Findings

Research involving this compound has primarily focused on its incorporation into larger molecular structures to investigate their potential biological activities.

One area of research has been its use in the synthesis of novel compounds targeting steroid sulfatase (STS). In one study, this compound was used as a starting material to create 4-(4-Decylpiperazine-1-carboxamido)-2-fluorophenyl sulfamate. unica.it This compound was then evaluated for its ability to inhibit STS, an enzyme implicated in hormone-dependent cancers. unica.it

In the field of antifungal research, this compound was among a series of N-alkylpiperazine derivatives tested for their efficacy against various fungal species. researchgate.net Specifically, it was evaluated in an agar (B569324) diffusion assay against Candida glabrata, Yarrowia lipolytica, and Saccharomyces cerevisiae. researchgate.net This line of inquiry explores how the lipophilic decyl chain might contribute to antifungal activity.

Furthermore, patents describe the use of this compound in the synthesis of saturated heterocyclic carboxamide derivatives. google.comgoogle.com These derivatives were investigated for their potential as platelet-activating factor (PAF) antagonists, which could have implications for treating inflammatory conditions and other disorders. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-decylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWUIWUPMVSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282353 | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63207-03-4 | |

| Record name | 63207-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63207-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions

Synthesis of 1-Decylpiperazine and its Precursors

The synthesis of this compound and its related precursors primarily involves the functionalization of the piperazine (B1678402) ring, a common scaffold in medicinal chemistry. chemicalbook.com The key synthetic strategies focus on creating a mono-N-substituted piperazine derivative.

The introduction of an alkyl group onto a nitrogen atom of the piperazine ring is a fundamental transformation in the synthesis of piperazine derivatives. There are three principal methods for achieving N-alkylation of piperazine: nucleophilic substitution, reductive amination, and the reduction of carboxamides. mdpi.com

The most common approach is nucleophilic substitution, where piperazine reacts with an alkyl halide (such as an alkyl chloride, bromide, or iodide). mdpi.comgoogle.com This reaction is a straightforward way to introduce linear alkyl chains. nih.gov To favor mono-alkylation and prevent the formation of di-substituted products, an excess of piperazine is often used, or one of the nitrogen atoms can be protected. An alternative route involves the alkylation of a pre-functionalized piperazine, such as N-acetylpiperazine, followed by the removal of the acetyl group. researchgate.net The reactivity of the alkyl halide is a crucial factor; reactive halides like benzyl (B1604629) bromides may not require a catalyst, whereas less reactive ones might necessitate the addition of an iodide salt to facilitate the reaction. mdpi.com

A direct synthesis of this compound involves the reaction of piperazine with 1-bromodecane (B1670165). In one procedure, piperazine is dissolved in acetonitrile, to which 1-bromodecane and cesium carbonate are added. nih.gov The reaction mixture is stirred at room temperature for 12 hours to yield this compound. nih.gov

Another method involves the synthesis of the hydrochloride salt of N-decylpiperazine. googleapis.com This procedure starts with N-formylpiperazine, which is reacted with 1-bromodecane and potassium carbonate in N,N-dimethylformamide at 80°C. googleapis.com Following extraction, the formyl group is removed by refluxing in methanol (B129727) with concentrated hydrochloric acid, yielding N-decylpiperazine hydrochloride. googleapis.com

| Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Piperazine, 1-Bromodecane | Acetonitrile, Cs₂CO₃ | Room temperature, 12 hours | Not specified | nih.gov |

| N-Decylpiperazine Hydrochloride | N-Formylpiperazine, 1-Bromodecane | DMF, K₂CO₃; then Methanol, conc. HCl | 80°C, 3 hours; then reflux for 3 hours | 66% | googleapis.com |

An important intermediate, 1-(N-t-butoxycarbonyl-phenylglycyl)-4-decylpiperazine, is synthesized from N-decylpiperazine hydrochloride. googleapis.com The synthesis is a coupling reaction performed in anhydrous methylene (B1212753) chloride. N-decylpiperazine hydrochloride is mixed with N-t-butoxycarbonylphenylglycine, sodium hydrogencarbonate, and 4-dimethylaminopyridine. googleapis.com N,N'-dicyclohexylcarbodiimide is then added to the solution, and the mixture is stirred at room temperature for 12 hours. googleapis.com The final product is purified using silica (B1680970) gel chromatography, affording a yield of 83%. googleapis.com

| Parameter | Details | Reference |

|---|---|---|

| Starting Materials | N-decylpiperazine hydrochloride, N-t-butoxycarbonylphenylglycine | googleapis.com |

| Reagents & Solvents | N,N'-dicyclohexylcarbodiimide, Sodium hydrogencarbonate, 4-dimethylaminopyridine, Anhydrous methylene chloride | |

| Yield | 83% | |

| ¹H-NMR (CDCl₃) δ | 0.87 (3H, m), 1.24-1.41 (25H, m), 2.14-2.39 (6H, m), 3.30-3.68 (4H, m), 5.55 (1H, d, J=7.1 Hz), 6.12 (1H, d, J=7.1 Hz), 7.23-7.33 (5H, m) | googleapis.com |

| MS | 460 (M-1) |

This compound is prepared by the deprotection of its N-t-butoxycarbonyl precursor. googleapis.com 1-(N-t-butoxycarbonyl-phenylglycyl)-4-decylpiperazine is dissolved in ethyl acetate (B1210297), and a solution of 4N hydrochloric acid in ethyl acetate is added while cooling with ice. googleapis.com The mixture is stirred for one hour, leading to the precipitation of the hydrochloride salt. The product is collected by filtration with a 90% yield. googleapis.com

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 1-(N-t-butoxycarbonylphenylglycyl)-4-decylpiperazine | googleapis.com |

| Reagents & Solvents | Ethyl acetate, 4N Hydrochloric acid-ethyl acetate solution | |

| Yield | 90% | |

| ¹H-NMR (DMSO-d₆+D₂O) δ | 0.86 (3H, m), 1.27 (12H, m), 1.76 (2H, m), 3.11-3.54 (12H, m), 4.72 (1H, m), 7.40-7.57 (5H, m) | googleapis.com |

| MS | 358 (M-1) |

| Parameter | Details | Reference |

|---|---|---|

| Starting Materials | N-decylpiperazine, N-t-butoxycarbonylglycine | googleapis.com |

| Overall Yield | 76% | |

| ¹H-NMR (DMSO-d₆+D₂O) δ | 0.86 (3H, m), 1.26 (12H, m), 1.72 (2H, m), 3.09-4.52 (14H, m) | googleapis.com |

| MS | 283 (M+) |

Synthesis of 1-(2-amino-2-phenylacetyl)-4-decylpiperazine Hydrochloride

Derivatization of this compound

Derivatization refers to the chemical modification of a compound to create a new substance with different properties. gnomio.com this compound, with its secondary amine group, can be readily derivatized to synthesize more complex molecules.

One example is the synthesis of 4-(4-Decylpiperazine-1-carboxamido)-2-fluorophenyl sulfamate. unica.it This reaction involves the coupling of a sulfamoylated building block with this compound. The reaction yielded the target compound, which was characterized by its melting point and NMR spectroscopy. unica.it

Another application of this compound derivatization is in the field of peptide chemistry. It has been used in the synthesis of glucagon-like peptide-1 (GLP-1) analogues, where the this compound moiety is attached to an aspartic acid residue within the peptide sequence. google.com This modification is part of creating complex peptide structures for research purposes. google.com

Formation of 4-(4-Decylpiperazine-1-carboxamido)phenyl Sulfamate

One notable application of this compound is in the synthesis of 4-(4-Decylpiperazine-1-carboxamido)phenyl sulfamate. This process is part of a broader strategy to create piperazinyl-ureido single ring aryl sulfamate-based inhibitors. unica.it The synthesis involves the coupling of this compound with a sulfamoylated building block. unica.it Specifically, the reaction is a coupling of 1-substituted piperazines, in this case, this compound, with a product resulting from the reaction of 4-hydroxyarylamines with phenylchloroformate and subsequent sulfamoylation. unica.it The final product, 4-(4-Decylpiperazine-1-carboxamido)phenyl sulfamate, was obtained in a 51% yield. unica.it

Incorporation into Thiazolidinedione Derivatives

Thiazolidinediones (TZDs) are a class of compounds recognized for their significance in medicinal chemistry. nih.govpnrjournal.com The synthesis of TZD derivatives often involves the reaction of α-chloroacetic acid with thiourea. nih.gov While the direct reaction of this compound in the formation of the core TZD ring is not explicitly detailed, piperazine moieties are commonly incorporated into TZD derivatives to modulate their physicochemical and biological properties. pnrjournal.comresearchgate.netjournaljpri.com The general synthetic scheme for many TZD derivatives involves creating the TZD core and then functionalizing it, often at the nitrogen atom or the 5-position, with various substituents, which can include piperazine-containing fragments. nih.govresearchgate.net

Creation of Alkylated Piperazine-Azole Hybrids

The development of novel antifungal agents has led to the synthesis of alkylated piperazine-azole hybrids, where this compound serves as a key precursor. nih.gov The synthesis of these hybrids typically proceeds in a two-step process. nih.gov Initially, a carbonyl group on an azole-containing starting material is converted into an epoxide. nih.gov This oxirane intermediate is then reacted with an alkylated piperazine, such as this compound, under mild basic conditions to yield the final piperazine-azole hybrid. nih.gov The this compound itself is synthesized through a single-step nucleophilic substitution reaction between piperazine and a decyl halide. nih.gov These hybrid molecules have shown broad-spectrum activity against various fungal strains. nih.govnih.gov

Advanced Research Applications

Biological Activity and Pharmacological Studies

1-Decylpiperazine, a derivative of the piperazine (B1678402) heterocyclic ring, has been investigated for its significant biological effects. The piperazine nucleus is a common scaffold in medicinal chemistry, and its derivatives have shown a range of pharmacological activities. iiarjournals.org Research into this compound specifically has unveiled its potential as a potent antimicrobial agent.

The compound has demonstrated notable activity against various microbial pathogens, including both fungi and bacteria. The addition of an alkyl chain, such as the decyl group, to a drug scaffold is a known strategy to enhance antifungal properties. nih.gov

Early research identified this compound as having antifungal potential, with tests conducted against several yeast species. researchgate.net More recent and comprehensive studies have elaborated on its broad-spectrum antifungal activity, evaluating its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains. nih.gov

The compound has shown excellent activity against various non-albicans Candida species and Aspergillus strains. nih.gov For instance, it was found to be highly effective against Candida parapsilosis and Aspergillus niger. The activity of this compound has been compared with established antifungal drugs like Fluconazole (FLC), showing superior or comparable efficacy in many cases, particularly against azole-resistant strains. nih.gov Studies have also included activity assessments against Candida glabrata, Yarrowia lipolytica, and Saccharomyces cerevisiae. researchgate.net Yarrowia lipolytica, also known as Candida lipolytica, is recognized as an emerging opportunistic pathogenic yeast, making effective treatments a clinical priority. nih.gov

Antifungal Activity of this compound (MIC in µg/mL)

This table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains as reported in the literature.

| Fungal Strain | MIC (µg/mL) | Reference Drug (FLC) MIC (µg/mL) |

|---|---|---|

| Candida albicans | 3.9 | 0.49 |

| Candida parapsilosis | 0.98 | 0.49 |

| Candida tropicalis | 3.9 | 1.95 |

| Candida glabrata | 3.9 | 7.8 |

| Aspergillus niger | 0.98 | >31.3 |

Data sourced from PMC Labs. nih.gov

Acinetobacter baumannii is a gram-negative bacillus that has emerged as a significant opportunistic pathogen, particularly in hospital settings, due to its increasing incidence and high rates of multidrug resistance. drugs.comdzif.de The World Health Organization has classified carbapenem-resistant A. baumannii as a critical priority pathogen for which new therapeutic agents are urgently needed. researchgate.net

While research on the direct antibacterial activity of this compound against A. baumannii is limited, studies have shown that complex derivatives incorporating a decyl-piperazine moiety exhibit strong activity. Specifically, naphthalimide-containing nitroimidazoles featuring a decyl-piperazine component demonstrated potent action against A. baumannii, with a reported Minimum Inhibitory Concentration (MIC) of 0.013 MmL⁻¹. nih.govmdpi.com These findings suggest that the decyl-piperazine structure can be a valuable component in the design of new antibacterial agents to combat this challenging pathogen.

The primary mechanism for the antifungal action of many azole and related compounds is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function. iiarjournals.org Azole antifungals typically work by inhibiting the enzyme sterol 14α-demethylase, which is essential for converting lanosterol (B1674476) to ergosterol. nih.gov

Research on N-alkylated piperazines places them within this class of antifungal agents. nih.gov Studies on structurally related N-alkyl decahydroisoquinolines, tested alongside this compound, indicate that their mode of action involves the inhibition of enzymes within the ergosterol biosynthesis pathway. researchgate.net This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell's ability to function and grow. iiarjournals.org

A direct consequence of inhibiting ergosterol synthesis is the severe disruption of fungal membrane integrity. The depletion of ergosterol alters the physical properties of the cell membrane, increasing its permeability. iiarjournals.org This loss of integrity allows for the uncontrolled passage of ions and small molecules, leading to the leakage of essential cellular contents and ultimately causing cell lysis and death. mdpi.com This mechanism is a hallmark of ergosterol biosynthesis inhibitors and is considered the ultimate cause of their fungicidal or fungistatic effects. nih.gov

The piperazine ring is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer effects. iiarjournals.orgnih.gov Consequently, various piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com

Research has demonstrated that chloroalkyl piperazines exhibit cytotoxic activity against liver cancer cells. iiarjournals.org Furthermore, the addition of long alkyl chains, such as a decyl group, to piperazine-containing structures has been noted to improve kinase inhibition, a key target in cancer therapy. researchgate.net While studies focusing exclusively on this compound are not prominent, the collective research on related molecules underscores the potential of this structural class. Derivatives of piperazine have shown cytotoxic effects against a variety of cancer cell lines, including those for breast, colon, lung, melanoma, and leukemia. iiarjournals.orgnih.gov These findings suggest that the this compound scaffold is a promising candidate for the future development of novel anticancer drugs.

Anticancer Activity of Various Piperazine Derivatives

This table highlights the anticancer potential of the piperazine scaffold by summarizing the activities of different derivatives against various cancer cell lines.

| Piperazine Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Chloroalkyl piperazines | bel-7404 (Liver Cancer) | Cytotoxic activity. iiarjournals.org |

| Piperazine-linked bergenin (B1666849) hybrids | Tongue Cancer | Excellent cytotoxic activity. |

| Piperazine-vindoline conjugates | Colon, CNS, Melanoma, Renal, Breast | Highly potent antiproliferative activity. nih.gov |

| Arylpiperazine derivatives | Breast (MCF7), Prostate | Reduction in cell viability; modulation of key cancer-related proteins. mdpi.com |

Potential as a Lead Compound for Anticancer Drugs

Research into Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. This compound has been investigated for its ability to inhibit specific enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons. openaccessjournals.com This function is vital for processes like acid-base balance and electrolyte secretion. openaccessjournals.comnih.gov Inhibitors of carbonic anhydrase are used clinically as antiglaucoma agents, diuretics, and in the management of several other disorders. openaccessjournals.comwikipedia.org The mechanism involves suppressing the enzyme's activity, which can, for example, reduce the production of aqueous humor in the eye to lower intraocular pressure or decrease cerebrospinal fluid production. nih.govwikipedia.org Research into novel CA inhibitors is ongoing, with a focus on developing compounds that can target specific CA isozymes implicated in diseases like cancer. scbt.com A patent has mentioned the use of this compound as a component in a mixture that may include carbonic anhydrase. justia.com

The ergosterol biosynthesis pathway is a critical target for antifungal agents because ergosterol is an essential component of fungal cell membranes. nih.gov Two key enzymes in this pathway are sterol C14-reductase (encoded by the ERG24 gene) and sterol C8-isomerase (encoded by the ERG2 gene). nih.govuniprot.org Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of abnormal sterols and compromising the integrity of the fungal cell membrane. nih.gov

While direct studies on this compound are not prominent, research on structurally related N-alkyl heterocyclic compounds has demonstrated this mechanism. For example, various N-alkyl trans-decahydroisoquinolines and 4-aminopiperidines with long alkyl chains (e.g., C11, C12) have shown potent antifungal activity by inhibiting both sterol C14-reductase and sterol C8-isomerase. researchgate.netresearchgate.net The effectiveness of these compounds is often dependent on the length of the alkyl chain, indicating that the lipophilic tail, similar to the decyl group in this compound, is crucial for activity. researchgate.net Inhibitors of sterol C8-isomerase, such as fenpropimorph (B1672530) and tridemorph, have been well-characterized. nih.gov This line of research suggests a plausible, though not yet confirmed, mechanism of action for this compound as an inhibitor of these fungal enzymes.

Carbonic Anhydrase Inhibition

Modulation of Signaling Pathways (e.g., Raf/MEK/ERK and PI3K/AKT)

The Raf/MEK/ERK and PI3K/AKT signaling pathways are crucial intracellular cascades that regulate fundamental cellular processes, including proliferation, survival, and differentiation. nih.gov Dysregulation of these pathways, often due to genetic mutations, is a hallmark of many human cancers, leading to unrestricted cell growth and resistance to apoptosis. nih.govoncotarget.com

Raf/MEK/ERK Pathway : This pathway, also known as the MAPK pathway, relays signals from cell surface receptors to the nucleus to control gene expression. mesoscale.com

PI3K/AKT/mTOR Pathway : This pathway is critical for promoting cell survival and growth, and its activation is often associated with resistance to cancer therapies. nih.gov

There is significant crosstalk between these two pathways, and their synergistic regulation is vital for normal cell function. mesoscale.com Given their central role in cancer, components of these pathways, such as MEK, PI3K, and Akt, are major targets for drug development. oncotarget.com The binding of copper has been identified as a modulator for the activity of kinases in both pathways, such as MEK1/2 and PDK1 (which activates AKT), highlighting novel regulatory mechanisms. researchgate.net While direct evidence linking this compound to these pathways is scarce, the established role of piperazine-containing drugs in oncology suggests that their mechanism of action could involve the modulation of these critical signaling cascades. nih.govnih.gov

Exploration in Neuropharmacology

Neuropharmacology is the study of how drugs affect the nervous system and the neural mechanisms underlying behavior. wikipedia.orgnih.gov This field aims to develop drugs for a range of neurological and psychiatric disorders by targeting neurochemical interactions involving neurotransmitters, receptors, and ion channels. wikipedia.orgcityu.edu.hk The piperazine moiety is a well-known structural element in many compounds active in the central nervous system (CNS). nih.gov Its ability to be incorporated into molecules that can cross the blood-brain barrier and interact with various neural receptors makes it a valuable scaffold for neuropharmacological drug design. longdom.org The study of neuropharmacology is essential for developing treatments for conditions such as neurodegenerative diseases, epilepsy, and psychiatric disorders. cityu.edu.hkmhmedical.com

Catalytic Applications

The application of piperazine and its derivatives in catalysis is an area of active research. These compounds can function as ligands, which bind to metal centers and influence the activity and selectivity of catalysts. libretexts.orgyoutube.com

Role as a Catalyst or Ligand in Chemical Transformations

Diamine ligands, such as those derived from piperazine, have been instrumental in advancing copper-catalyzed cross-coupling reactions. rsc.org The use of these ligands allows for milder reaction conditions and the use of catalytic amounts of copper, which is economically and environmentally advantageous. rsc.org The specific structure of the diamine ligand can significantly impact the efficiency of these catalytic systems. rsc.org

Transition metal complexes often undergo ligand substitution reactions, where one ligand is exchanged for another. libretexts.org This process is fundamental to the synthesis and catalytic activity of these complexes. libretexts.org The mechanism of ligand substitution can be associative, where the new ligand binds before the old one leaves, or dissociative, where the old ligand detaches first. libretexts.orgyoutube.com The nature of the ligands involved, including their steric and electronic properties, plays a crucial role in determining the pathway and rate of these reactions. libretexts.org

Materials Science Research

Materials science explores the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. nsf.govkth.se Researchers in this field study a wide array of materials, including polymers, to develop new materials with specific functionalities. nsf.govdost.gov.ph

Potential in Polymer Chemistry

Polymer chemistry is a sub-discipline focused on the synthesis, structure, and properties of polymers and macromolecules. wikipedia.org Polyamides are a significant class of synthetic polymers characterized by repeating amide linkages (-CO-NH-). scribd.com

The synthesis of polyamides can be achieved through several methods, including the reaction of a diacid with a diamine. libretexts.org For instance, the reaction of sebacoyl chloride with a diamine, such as a piperazine derivative, can lead to the formation of a polyamide through interfacial polymerization. scribd.com This process occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine. scribd.com The properties of the resulting polyamide, such as its molecular weight and thermal characteristics, are influenced by various parameters, including the specific monomers used, their ratio, the solvent, and the stirring rate during polymerization. mdpi.com

The incorporation of specific monomers, like this compound, into a polyamide chain could introduce unique properties. The long decyl chain could, for example, affect the polymer's solubility, crystallinity, and mechanical properties. Research into the synthesis of polyamides from various monomers, including those based on aspartame, demonstrates the versatility of these materials and their potential for self-assembly into different morphologies like irregular networks and hollow particles. nih.gov The development of new polymers often involves radical chemistry, which is a key method for both polymer synthesis and modification. beilstein-journals.org

Analytical Methodologies and Characterization

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. solubilityofthings.com For a compound like 1-Decylpiperazine, both gas and liquid chromatography methods are highly applicable, particularly when coupled with mass spectrometry for sensitive detection.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) stands as a premier technique for the detection and quantification of trace-level organic compounds. waters.com This method offers exceptional sensitivity and selectivity, making it the preferred choice for analyzing minute quantities of substances in complex matrices. waters.com The high resolving power of the mass spectrometer allows for the accurate mass determination of ions, which helps in differentiating target analytes from background interferences with a high degree of confidence. epa.govrsc.org

The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on its volatility and interaction with a capillary column. epa.gov For this compound, its boiling point of approximately 304-326°C suggests that it is amenable to GC analysis. The separated components then enter the high-resolution mass spectrometer, which provides precise mass-to-charge ratio (m/z) data. This capability is crucial for unambiguous identification, especially in environmental monitoring or quality control where regulatory limits are extremely low. waters.com Although specific applications for this compound are not extensively documented in public literature, the methodology of HRGC/HRMS is standard for trace analysis of similar organic nitrogen compounds. thermoscientific.com

Table 1: HRGC/HRMS Parameters for Trace Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides high sensitivity and selectivity for detecting trace amounts. waters.com |

| Ionization Mode | Electron Ionization (EI) | Standard mode that produces predictable and reproducible fragmentation patterns. neu.edu.tr |

| Mass Analyzer | Double-focusing magnetic sector or Time-of-Flight (TOF) | Ensures high mass accuracy (typically < 5 ppm), crucial for formula confirmation. rsc.org |

| Resolution | >10,000 | Allows for the separation of ions with very similar masses, reducing matrix interference. thermoscientific.com |

| Detection Limit | Low femtogram (fg) range | Enables the quantification of the compound at ultra-trace levels. thermoscientific.com |

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS-MS) is a powerful and versatile analytical tool for the identification and quantification of compounds in complex mixtures. mdpi.comresearchgate.net This technique is particularly advantageous for molecules that are non-volatile, thermally unstable, or, like this compound and its derivatives, possess polar functional groups. organomation.com

In HPLC-MS-MS, the sample is first separated by HPLC based on its partitioning between a stationary phase and a liquid mobile phase. The eluent is then introduced into a mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, making it ideal for quantitative analysis in complex matrices like biological fluids or environmental samples. mdpi.comorganomation.com

Methods based on LC-MS/MS have been developed for a wide range of related amine-containing compounds, including pharmaceuticals and pesticides in various samples. organomation.comresearchgate.net The high sensitivity and specificity of HPLC-MS-MS make it an indispensable tool for pharmacokinetic studies, impurity profiling, and residue analysis of compounds structurally related to this compound. mdpi.comorganomation.com

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) for Trace Analysis

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide distinct information about the carbon-hydrogen framework of a molecule. slideshare.net

¹H-NMR: A proton NMR spectrum of this compound would reveal the number of different types of protons and their neighboring environments. Key signals would include a triplet for the terminal methyl group (CH₃) of the decyl chain, a complex multiplet for the methylene (B1212753) (CH₂) groups of the chain, and distinct signals for the methylene protons on the piperazine (B1678402) ring. The chemical shifts are indicative of the electronic environment of the protons. youtube.com

¹³C-NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. youtube.com For this compound, this would include signals for the ten carbons of the decyl chain and the carbons of the piperazine ring. The chemical shifts in ¹³C-NMR cover a much wider range than in ¹H-NMR, often allowing for the clear resolution of every carbon signal. youtube.com

While published spectra for this compound are not widely available, the expected chemical shifts can be predicted based on its known structure.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Assignment |

|---|---|---|---|

| ¹H | ~0.88 | Triplet | Decyl -CH₃ |

| ¹H | ~1.26 | Multiplet | Decyl -(CH₂)₈- |

| ¹H | ~2.3-2.5 | Multiplet | Decyl -N-CH₂- and Piperazine -CH₂-N(Decyl)- |

| ¹H | ~2.6-2.8 | Multiplet | Piperazine -CH₂-NH- |

| ¹H | ~1.5-1.9 | Singlet (broad) | Piperazine -NH |

| ¹³C | ~14.1 | - | Decyl -CH₃ |

| ¹³C | ~22.7-31.9 | - | Decyl -(CH₂)₈- |

| ¹³C | ~58.9 | - | Decyl -N-CH₂- |

| ¹³C | ~54.5 | - | Piperazine -CH₂-N(Decyl)- |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It provides crucial information about the molecular weight and elemental composition of a compound. rsc.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.org The fragmentation pattern is often characteristic of the molecule's structure.

For this compound (molecular weight 226.4), the mass spectrum would be expected to show a molecular ion peak at m/z 226. synquestlabs.com The fragmentation would likely proceed via cleavage of the C-N bond connecting the decyl group and the piperazine ring, as well as fragmentation of the decyl chain and the piperazine ring itself. The most abundant peak in the spectrum is known as the base peak. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 226 | [C₁₄H₃₀N₂]⁺• | Molecular Ion (Parent Peak) |

| 127 | [C₈H₁₇N₂]⁺ | Loss of a propyl radical from the decyl chain |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage at the piperazine ring, fragment containing the nitrogen |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Computational Chemistry and Modeling

Computational chemistry utilizes computer simulations to help solve chemical problems. taylorandfrancis.com It provides a theoretical framework to predict and interpret the properties of molecules. Methods like Density Functional Theory (DFT) and other quantum chemical calculations can be used to model the geometric structure of this compound, predict its vibrational frequencies (IR spectra), and calculate its NMR chemical shifts. taylorandfrancis.comrsc.org

These computational approaches are valuable for:

Structure Optimization: Determining the most stable three-dimensional conformation of the molecule. reddit.com

Spectra Prediction: Simulating ¹H and ¹³C NMR spectra, which can aid in the interpretation of experimental data. taylorandfrancis.com

Reactivity Analysis: Understanding the molecule's electronic properties, such as the distribution of electron density and the location of frontier molecular orbitals, which provides insight into its potential reactivity. researchgate.net

By combining experimental data from the techniques described above with the insights gained from computational modeling, a complete and detailed characterization of this compound can be achieved. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in chemical research for predicting molecular properties with high accuracy. For a molecule like this compound, DFT calculations can elucidate its optimized geometry, electronic properties, and vibrational frequencies.

While specific DFT studies exclusively focused on this compound are not widely published, the methodology has been applied to similar and more complex piperazine derivatives. For instance, DFT calculations are often employed to determine the ground-state geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) of novel compounds. These parameters are crucial for understanding the reactivity and stability of the molecule.

In a typical DFT study on a piperazine derivative, the geometry is optimized to find the lowest energy conformation. The resulting data provides precise bond lengths, bond angles, and dihedral angles. The HOMO-LUMO energy gap is a key descriptor of molecular reactivity; a smaller gap generally implies a more reactive molecule. The MEP map reveals the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G. The long decyl chain would introduce conformational flexibility, which would need to be carefully considered in the calculations to identify the global minimum energy structure. The results of such a study would provide a foundational understanding of the molecule's intrinsic electronic properties. For example, in a study on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, DFT calculations with the B3LYP/6-31G method were used to predict the geometry and vibrational frequencies, which showed good agreement with experimental data. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Studies on long-chain piperazine derivatives have utilized molecular docking to explore their binding modes and affinities for various receptors. For instance, molecular docking studies on long-chain arylpiperazine nitroquipazine analogues were performed to understand their interaction with the serotonin (B10506) transporter (SERT). nih.gov These studies revealed that the conformation of the molecule within the binding pocket and specific interactions, such as steric clashes, can significantly affect binding affinity. nih.gov

In the context of this compound, molecular docking simulations could be used to investigate its potential as an inhibitor or ligand for various biological targets. The long, lipophilic decyl chain would be expected to play a significant role in binding, likely interacting with hydrophobic pockets in a receptor. The piperazine ring can act as a hydrogen bond acceptor and its nitrogen atoms can be protonated, allowing for ionic interactions.

A hypothetical molecular docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the receptor. The docking software would then explore various possible binding poses and score them based on a scoring function, which estimates the binding free energy. The results would provide insights into the binding affinity (e.g., in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target.

Table 2: Illustrative Molecular Docking Results for a Piperazine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Serotonin Transporter (SERT) | -8.5 | PHE335, ILE172, GLY442 | Hydrophobic, van der Waals |

| Dopamine Transporter (DAT) | -7.9 | ASP79, SER149, PHE326 | Hydrogen Bond, Hydrophobic |

| CXCR4 | -9.2 | ASP171, TYR116, TRP94 | Ionic, π-π Stacking |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule is related to its biological activity. nih.gov By systematically modifying the chemical structure of a compound and observing the effect on its biological activity, researchers can identify the key chemical features (pharmacophores) responsible for its effects.

For piperazine-containing compounds, SAR studies are a common strategy in medicinal chemistry to optimize their therapeutic properties. Research on N-alkyl piperazine derivatives as CXCR4 antagonists has provided valuable SAR insights. nih.govacs.org In these studies, varying the length and nature of the N-alkyl substituent on the piperazine ring led to significant changes in potency and other properties like metabolic stability and off-target effects. For example, it was found that an N-propyl piperazine side chain provided a good balance of CXCR4 antagonist activity and improved safety profiles compared to other alkyl lengths. nih.govacs.org

A study on the antifungal activity of N-alkyl tetra- and decahydroisoquinolines showed that the length of the alkyl chain was critical for activity, with an optimum of around 10-12 carbon atoms. researchgate.net This suggests that for this compound, the ten-carbon decyl chain could be a key determinant of its biological activity in certain contexts.

An SAR study involving this compound would typically involve synthesizing a series of analogues with different alkyl chain lengths (e.g., from C8 to C12) and evaluating their biological activity against a specific target. The results would help to determine if the decyl group represents an optimal length for activity.

Table 3: Structure-Activity Relationship of N-Alkyl Piperazine Derivatives as CXCR4 Antagonists

| Compound | Alkyl Chain | CXCR4 IC50 (nM) | Notes |

| Analog 1 | Ethyl | 150 | Moderate potency |

| Analog 2 (16) | Propyl | 25 | Improved potency and metabolic stability nih.govacs.org |

| Analog 3 | Butyl | 80 | Reduced potency compared to propyl |

| Analog 4 | Pentyl | 200 | Further reduction in potency |

Source: Data adapted from studies on N-alkyl piperazine derivatives as CXCR4 antagonists. nih.govacs.org This table illustrates how changes in the alkyl chain length can impact biological activity.

Toxicological Considerations in Research

Investigation of Toxicity Profiles for Research Purposes

The toxicological assessment of novel chemical entities is a cornerstone of drug discovery and chemical safety research. mdpi.commdpi.comcdc.gov For N-alkylpiperazine derivatives, including 1-Decylpiperazine, the toxicological profile can be influenced by the length of the alkyl chain. umass.edu Research into the toxicity of such compounds often involves a battery of in vitro and in vivo tests to characterize their potential adverse effects. mdpi.comcoresta.org These investigations are crucial for establishing a preliminary safety profile and for identifying any liabilities that might preclude further development. nih.govdovepress.com

Studies on related long-chain alkylated compounds have shown that hydrophobicity, which increases with the length of the alkyl chain, can significantly impact biological activity, including toxicity. ubc.ca For instance, research on a series of quaternary pyridinium (B92312) functionalized polynorbornenes demonstrated that those with alkyl substituents of six or more carbons exhibited lower minimum inhibitory concentrations (MICs) against bacteria but also higher hemolytic activity compared to those with shorter alkyl chains (four or fewer carbons). umass.edu This suggests a trade-off between antimicrobial efficacy and toxicity that is modulated by the lipophilicity conferred by the alkyl chain.

Cytotoxicity Against Mammalian Cells

Cytotoxicity assays are fundamental in vitro tools used to assess the potential of a compound to cause cell death or damage to mammalian cells. mdpi.comresearchgate.netmdpi.com These assays measure various endpoints, including cell membrane integrity, metabolic activity, and cell proliferation, to determine the concentration at which a compound exerts toxic effects. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a substance that inhibits a biological process, such as cell growth, by 50%. mdpi.comnih.gov

While specific IC50 values for this compound against a wide range of mammalian cell lines are not extensively documented in publicly available literature, studies on related N-alkylpiperazine derivatives provide valuable insights. Research on various piperazine (B1678402) derivatives has shown that their cytotoxic effects can vary significantly depending on the specific substitutions on the piperazine ring and the cell line being tested. nih.govmdpi.comresearchgate.net For example, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives reported that these compounds exhibited minor toxicity against normal fibroblast (3T3) cells, with cell viability remaining between 82% and 95% at a concentration of 1 μg/mL. nih.gov

In the context of long-chain alkyl compounds, cytotoxicity often correlates with the length of the alkyl chain. A study on aminoquinoline-pyrimidine-based alkyl-piperazine tethered hybrids found that all synthesized compounds were non-cytotoxic against mammalian VERO cell lines, highlighting that specific structural features can mitigate potential toxicity. acs.org However, another study on glycosylated lipopeptides demonstrated that for some series, an increase in the alkyl chain length resulted in increased toxicity. mdpi.com This suggests that the decyl chain of this compound is a key determinant of its cytotoxic potential.

Table 1: Representative Cytotoxicity Data for Related Piperazine Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Source |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (normal fibroblast) | >1 µg/mL (viability 82-95%) | nih.gov |

| Aminoquinoline-pyrimidine-based alkyl-piperazine hybrids | VERO (mammalian) | Non-cytotoxic | acs.org |

| Arylpiperazine derivatives | PC-3, LNCaP, DU145 (prostate cancer) | Low µM range | mdpi.com |

Hemolytic Activity

Hemolytic assays are employed to evaluate the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. ubc.ca This is a critical parameter in toxicological screening, as hemolysis can indicate membrane-disrupting properties of a substance. nih.gov The hemolytic potential is often quantified as the HC50 value, which is the concentration of the compound that causes 50% hemolysis. ubc.ca

Specific data on the hemolytic activity of this compound is limited in the available scientific literature. However, studies on other N-alkylated compounds and piperazine derivatives suggest that the length of the alkyl chain can play a significant role in hemolytic potential. umass.edunih.gov For instance, research on a series of N-alkyl and N-aryl piperazine derivatives indicated that some compounds showed very low toxicity against human erythrocytes. nih.gov

In a study of quaternary pyridinium functionalized polynorbornenes, a clear trend was observed where polymers with alkyl substituents of six or more carbons had HC50 values of 250 µg/mL or less, while those with four or fewer carbons had HC50 values greater than 1650 µg/mL. umass.edu This indicates a substantial increase in hemolytic activity with longer alkyl chains. Another study on glycosylated lipopeptides also reported that, in general, as the alkyl chain length increased, the HC50 value decreased, signifying that the compounds became more hemolytic. mdpi.com These findings strongly suggest that the decyl chain in this compound is likely to contribute significantly to its hemolytic activity.

Table 2: Hemolytic Activity of Structurally Related Compounds

| Compound Class | Alkyl Chain Length | HC50 (µg/mL) | Source |

| Quaternary Pyridinium Polynorbornenes | C4 or less | > 1650 | umass.edu |

| Quaternary Pyridinium Polynorbornenes | C6 or more | ≤ 250 | umass.edu |

| Glycosylated Lipopeptides | C14 | Generally higher (less hemolytic) | mdpi.com |

| Glycosylated Lipopeptides | C18 | Generally lower (more hemolytic) | mdpi.com |

| Cyclic Peptides | N/A | 230 - 335 | nih.gov |

This table illustrates the influence of alkyl chain length on the hemolytic activity of various compound classes, providing a basis for estimating the potential hemolytic activity of this compound. Specific HC50 values for this compound are not available in the cited literature.

Studies in In Vivo Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for preliminary toxicity and efficacy testing of various compounds. ekb.egopenveterinaryjournal.comcore.ac.uk This invertebrate model offers several advantages, including a low cost, ethical acceptability, and an innate immune system that shares structural and functional similarities with that of vertebrates. openveterinaryjournal.com Toxicity in G. mellonella is often assessed by determining the lethal dose 50 (LD50) or lethal concentration 50 (LC50), which is the dose or concentration of a substance required to kill 50% of a test population. ekb.egopenveterinaryjournal.com

While specific studies detailing the toxicity of this compound in G. mellonella are not readily found in the scientific literature, research on the parent compound, piperazine, has been conducted in this model. These studies provide a foundational understanding of how this class of compounds might behave. For example, the toxicity of various essential oils and other compounds has been evaluated in G. mellonella larvae, with LC50 values reported. One study found the LC50 of lavender essential oil to be 7.11% and rosemary essential oil to be 6.45%. ekb.eg Another study reported the LC50 of p-acetamide and MPAEMA to be 873,572 µM and 687,355 µM, respectively. researchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.